molecular formula C15H20BrFN2O2 B3028116 Tert-butyl 1-(3-bromo-5-fluoropyridin-4-yl)piperidine-4-carboxylate CAS No. 1613193-36-4

Tert-butyl 1-(3-bromo-5-fluoropyridin-4-yl)piperidine-4-carboxylate

Cat. No.: B3028116
CAS No.: 1613193-36-4
M. Wt: 359.23
InChI Key: UFWQUZCOKMFROO-UHFFFAOYSA-N
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Description

Tert-butyl 1-(3-bromo-5-fluoropyridin-4-yl)piperidine-4-carboxylate (CAS: 892493-65-1) is a halogenated pyridine-piperidine derivative with a tert-butyl ester moiety. Structurally, it consists of a piperidine ring substituted at position 1 with a 3-bromo-5-fluoropyridinyl group and at position 4 with a tert-butyl carboxylate ester. Key synthetic details include its preparation via a nucleophilic substitution or coupling reaction, yielding a light yellow solid with a 65% isolated yield . Its molecular weight, determined via mass spectrometry (MS ES+), is 361.0 . Nuclear magnetic resonance (NMR) data (1H and 19F) confirm the substitution pattern: 1H NMR (DMSO-d6) signals at δ 8.47 (s, 1H) and 8.41 (d, 1H) correspond to the pyridine protons, while the tert-butyl group resonates at δ 1.43 (s, 9H) . This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors through subsequent functionalization of the bromo group.

Properties

IUPAC Name

tert-butyl 1-(3-bromo-5-fluoropyridin-4-yl)piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrFN2O2/c1-15(2,3)21-14(20)10-4-6-19(7-5-10)13-11(16)8-18-9-12(13)17/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWQUZCOKMFROO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCN(CC1)C2=C(C=NC=C2F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001124998
Record name 4-Piperidinecarboxylic acid, 1-(3-bromo-5-fluoro-4-pyridinyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001124998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1613193-36-4
Record name 4-Piperidinecarboxylic acid, 1-(3-bromo-5-fluoro-4-pyridinyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1613193-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinecarboxylic acid, 1-(3-bromo-5-fluoro-4-pyridinyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001124998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(3-bromo-5-fluoropyridin-4-yl)piperidine-4-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a brominated pyridine derivative.

    Substitution Reactions: The bromine and fluorine atoms are introduced through halogenation reactions, often using reagents like N-bromosuccinimide (NBS) and Selectfluor.

    Protection and Deprotection Steps: The tert-butyl group is introduced as a protecting group for the carboxylate functionality, which can be added and later removed under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(3-bromo-5-fluoropyridin-4-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring or the pyridine ring.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck couplings, to form more complex molecules.

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination reactions.

    Selectfluor: Used for fluorination reactions.

    Palladium Catalysts: Used in coupling reactions like Suzuki or Heck couplings.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Synthesis and Chemical Properties

Tert-butyl 1-(3-bromo-5-fluoropyridin-4-yl)piperidine-4-carboxylate can be synthesized through several chemical pathways. The compound features a piperidine ring substituted with a tert-butyl group and a pyridine moiety, which enhances its biological activity. The synthesis typically involves the reaction of tert-butyl piperidine-4-carboxylate with 3-bromo-5-fluoropyridine under specific conditions to yield the desired product.

2.1. Pharmacological Studies

Research indicates that this compound exhibits significant pharmacological properties, particularly as an inhibitor of the NLRP3 inflammasome, which plays a critical role in inflammatory responses. In vitro studies have demonstrated that derivatives of piperidine compounds can effectively reduce IL-1β release and pyroptotic cell death in macrophage models, suggesting potential applications in treating inflammatory diseases .

2.2. Case Studies

A notable study evaluated the inhibitory activity of various piperidine derivatives, including this compound, against NLRP3-dependent pyroptosis in THP-1 cells (a human monocytic cell line). The results indicated that these compounds could significantly decrease the percentage of pyroptotic cell death compared to vehicle-treated controls, demonstrating their potential as anti-inflammatory agents .

3.1. Anti-inflammatory Agents

Due to its ability to modulate inflammatory pathways, this compound may serve as a lead compound for developing new anti-inflammatory drugs. Its effectiveness in inhibiting IL-1β release positions it as a candidate for further research in treating conditions like rheumatoid arthritis and other inflammatory disorders.

Mechanism of Action

The mechanism of action of tert-butyl 1-(3-bromo-5-fluoropyridin-4-yl)piperidine-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or allosteric sites, leading to changes in the function of the target molecule.

Comparison with Similar Compounds

Tert-butyl 1-(3-amino-5-fluoropyridin-4-yl)piperidine-4-carboxylate (CAS: 1613192-01-0)

  • Molecular Formula : C15H22FN3O2
  • Molecular Weight : 295.35
  • Key Differences: The bromo group in the target compound is replaced with an amino (-NH2) group.
  • Physicochemical Properties :
    • Predicted boiling point: 418.9 ± 45.0°C
    • Predicted pKa: 9.48 ± 0.30
  • Reactivity and Applications: The amino group enhances electron density on the pyridine ring, making it a directing group for electrophilic substitution. This derivative is explicitly used to synthesize 2-amino-6-fluoro-N-[5-fluoro-pyridin-3-yl]pyrazolo[1,5-a]pyrimidin-3-carboxamide, a potent ATR kinase inhibitor for cancer therapy .

Piperidine Carboxylate Derivatives with Varying Ester Groups

Ethyl 1-{[2-(4-tert-butylphenoxy)-1,3-thiazol-5-yl]methyl}piperidine-4-carboxylate (CAS: 439097-03-7)

  • Molecular Formula : C22H30N2O3S
  • Molecular Weight : 402.55
  • Key Differences : Features a thiazole ring and an ethyl ester instead of the tert-butyl ester.
  • The ethyl ester reduces steric hindrance compared to the bulky tert-butyl group, which may influence metabolic stability and solubility .

Physicochemical and Reactivity Differences

Property Target Compound (Bromo) Amino Derivative Thiazole Derivative
Substituent 3-Bromo-5-fluoropyridine 3-Amino-5-fluoropyridine Thiazole ring, ethyl ester
Molecular Weight 361.0 (MS ES+) 295.35 402.55
Key Reactivity Bromo as leaving group Amino as directing group Thiazole’s π-deficient ring
Predicted Boiling Pt Not reported 418.9 ± 45.0°C Not reported
  • Electronic Effects: The bromo group in the target compound is electron-withdrawing, polarizing the pyridine ring and facilitating nucleophilic aromatic substitution. In contrast, the amino group in the analogue is electron-donating, increasing basicity and directing further functionalization .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Applications
Tert-butyl 1-(3-bromo-5-fluoropyridin-4-yl)piperidine-4-carboxylate 892493-65-1 C15H20BrFN2O2* 361.0 3-Bromo, 5-fluoro pyridine Kinase inhibitor precursor
Tert-butyl 1-(3-amino-5-fluoropyridin-4-yl)piperidine-4-carboxylate 1613192-01-0 C15H22FN3O2 295.35 3-Amino, 5-fluoro pyridine ATR kinase inhibitor synthesis
Ethyl 1-{[2-(4-tert-butylphenoxy)-1,3-thiazol-5-yl]methyl}piperidine-4-carboxylate 439097-03-7 C22H30N2O3S 402.55 Thiazole, ethyl ester Not specified

*Deduced from MS data and structural analysis.

Biological Activity

Tert-butyl 1-(3-bromo-5-fluoropyridin-4-yl)piperidine-4-carboxylate (CAS Number: 1613193-36-4) is a synthetic compound with significant biological activity. It features a piperidine core substituted with a tert-butyl group and a halogenated pyridine moiety, which contributes to its chemical properties and biological interactions. The molecular formula is C15H20BrFN2O2, and it has a molar mass of approximately 359.23 g/mol.

Interaction with Enzymes and Receptors

The compound is known to interact with various biological targets, including cytochrome P450 enzymes, which are crucial for drug metabolism. Such interactions can lead to either inhibition or activation of these enzymes, thereby influencing the metabolic pathways of other compounds. Additionally, it has been reported to bind to specific receptor proteins, affecting signal transduction pathways through mechanisms such as hydrogen bonding and hydrophobic interactions .

The mechanism of action for this compound typically involves:

  • Binding to Active Sites : The compound may bind directly to the active sites of enzymes or receptors, modulating their activity.
  • Allosteric Modulation : It can also interact with allosteric sites, leading to conformational changes that alter the function of the target molecule.

Study on BCL6 Inhibition

A notable study explored the compound's potential as an inhibitor of BCL6, a transcriptional repressor implicated in various cancers. The research demonstrated that modifications in the piperidine structure could enhance the compound's potency and selectivity. For instance, specific substitutions on the piperidine ring were found to significantly increase binding affinity and promote degradation of BCL6 in cellular assays .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of related compounds has revealed that variations in substituents on the piperidine ring can drastically affect biological activity. For example, certain fluorinated derivatives exhibited enhanced pharmacokinetic profiles and improved cellular permeability compared to their non-fluorinated counterparts .

Table: Summary of Biological Activities

Biological Activity Description
Enzyme Interaction Modulates cytochrome P450 activity; influences drug metabolism
Receptor Binding Binds to specific receptors affecting signal transduction
BCL6 Inhibition Potent inhibitor; shows promise in cancer research
SAR Insights Substituent variations impact potency and selectivity

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 1-(3-bromo-5-fluoropyridin-4-yl)piperidine-4-carboxylate
Reactant of Route 2
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Tert-butyl 1-(3-bromo-5-fluoropyridin-4-yl)piperidine-4-carboxylate

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